Product packaging for N,N'-Dimethyl-1,6-hexanediamine(Cat. No.:CAS No. 13093-04-4)

N,N'-Dimethyl-1,6-hexanediamine

Cat. No.: B078734
CAS No.: 13093-04-4
M. Wt: 144.26 g/mol
InChI Key: MDKQJOKKKZNQDG-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-1,6-hexanediamine is a valuable aliphatic diamine reagent characterized by its terminal tertiary amine groups separated by a flexible hexamethylene spacer. This structure confers significant utility in polymer science, where it acts as a key monomer or curing agent in the synthesis of polyamides, polyurethanes, and polyepoxies, influencing the thermal and mechanical properties of the resulting materials. In organic and supramolecular chemistry, it serves as a versatile building block for the construction of macrocyclic compounds, ligands for metal coordination complexes, and as a precursor for quaternary ammonium compounds. Its bifunctional nature and specific chain length make it an excellent linker or spacer in the development of dimeric drug candidates, dendrimers, and surface-modifying agents. Researchers also employ this compound in the preparation of cationic lipids and transfection reagents for gene delivery, where its structure facilitates the condensation of nucleic acids and promotes cellular uptake. The compound's mechanism of action in these applications typically involves nucleophilic attack by the amine nitrogen, facilitating ring-opening polymerizations or forming amide/urea bonds, while its protonated form enables electrostatic interactions with anionic surfaces. This reagent is provided as a high-purity material to ensure reproducibility in sensitive chemical syntheses and advanced material development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2 B078734 N,N'-Dimethyl-1,6-hexanediamine CAS No. 13093-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dimethylhexane-1,6-diamine
Source PubChem
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InChI

InChI=1S/C8H20N2/c1-9-7-5-3-4-6-8-10-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKQJOKKKZNQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065348
Record name N,N'-Dimethylhexane-1,6-diamine
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Molecular Weight

144.26 g/mol
Source PubChem
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CAS No.

13093-04-4
Record name N1,N6-Dimethyl-1,6-hexanediamine
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Record name 1,6-Hexanediamine, N1,N6-dimethyl-
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Record name 1,6-Hexanediamine, N1,N6-dimethyl-
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Record name N,N'-Dimethylhexane-1,6-diamine
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Record name N,N'-dimethylhexane-1,6-diamine
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Mechanistic Investigations of N,n Dimethyl 1,6 Hexanediamine Reactivity

Analysis of Nucleophilic Character and Reaction Kinetics

The defining characteristic of N,N'-Dimethyl-1,6-hexanediamine (DMHDA) in chemical transformations is its nucleophilicity. The lone pair of electrons on each of the two nitrogen atoms allows the molecule to readily attack electrophilic centers. This nucleophilic nature is demonstrated in its use as a versatile building block and crosslinking agent in a variety of synthetic applications.

For instance, DMHDA engages in nucleophilic addition reactions with epoxides, such as diglycidyl adipate (B1204190), to form degradable poly(amino alcohol ester) polymers. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It also reacts with propylene (B89431) carbonate to produce hydroxyurethanes and serves as a precursor in the synthesis of gemini (B1671429) surfactants through reactions with alkyl bromides. chemicalbook.com In these reactions, the nitrogen atom initiates the transformation by donating its electron pair to an electron-deficient carbon atom.

The compound's utility extends to polymer chemistry, where it can function as a crosslinking agent in epoxy resins. Furthermore, a derivative, N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), created from DMHDA, serves as a co-initiator and reactive diluent in dental resins. chemicalbook.comnih.gov

While detailed quantitative kinetic data such as reaction rate constants and activation energies for DMHDA are not extensively documented in publicly available literature, the kinetics of its reactions can be qualitatively understood. The reaction rates are influenced by factors including the nature of the electrophile, the solvent, and the temperature. The inherent nucleophilicity of the secondary amine is a primary determinant of the reaction rate, which is further modulated by the steric and electronic factors discussed in section 3.4.

Reaction TypeElectrophile/ReagentProduct TypeReference
Nucleophilic AdditionDiglycidyl adipatePoly(amino alcohol ester) chemicalbook.com, sigmaaldrich.com, sigmaaldrich.com
Nucleophilic AdditionPropylene carbonateHydroxyurethane , chemicalbook.com
Nucleophilic SubstitutionAlkyl bromidesGemini surfactants
CondensationAdipaldehyde1,6-bis(methylimino)-hexane
PolymerizationEpoxy systemsCrosslinked epoxy resin

Elucidation of Hydrogen Bonding Interactions in Solution and Solid States

This compound is capable of participating in hydrogen bonding as both a donor and an acceptor. Each secondary amine group (-NH-) contains a hydrogen atom that can act as a hydrogen bond donor. Simultaneously, the lone pair of electrons on each nitrogen atom can function as a hydrogen bond acceptor. This dual capability significantly influences its physical properties and interactions in both solution and solid states.

In solution, particularly with protic solvents like water or alcohols, DMHDA can form hydrogen bonds with solvent molecules. This interaction enhances its solubility in such solvents and can influence its reactivity by solvating the amine groups and potentially modulating their nucleophilicity. Its hygroscopic nature further attests to its affinity for water molecules. tcichemicals.com In aprotic solvents, DMHDA has the potential to form intermolecular hydrogen bonds, leading to self-association, which could affect reaction kinetics.

In the solid state (melting point 15-18 °C), these hydrogen bonding interactions are expected to play a crucial role in the crystal lattice structure. chemicalbook.comsigmaaldrich.com Intermolecular hydrogen bonds between the N-H group of one molecule and the nitrogen lone pair of another would be a key cohesive force, influencing the melting point and packing arrangement of the molecules in the crystalline form. While specific crystallographic studies detailing these interactions for DMHDA are not widely reported, the principles of hydrogen bonding in secondary amines are well-established.

Characterization of Intermediates and Transition States in Chemical Transformations

The reactions of this compound proceed through various intermediates and transition states characteristic of nucleophilic amines. Although specific computational or spectroscopic studies detailing these transient species for DMHDA are limited, their structures can be inferred from established mechanistic pathways for analogous reactions.

Nucleophilic Addition to Epoxides: In its reaction with epoxides like diglycidyl adipate, the reaction is initiated by the nucleophilic attack of the amine nitrogen on one of the epoxide's carbon atoms. This proceeds through a three-membered ring transition state , leading to the formation of a zwitterionic or alkoxide intermediate after the carbon-oxygen bond of the epoxide ring cleaves. Subsequent proton transfer, often facilitated by a solvent molecule or another amine molecule, neutralizes the intermediate to yield the final amino alcohol product. chemicalbook.com

Reaction with Carbonyls: When reacting with an aldehyde such as adipaldehyde, DMHDA initially forms a carbinolamine intermediate . This tetrahedral intermediate is typically unstable and can undergo dehydration. The transition state for this step involves the departure of a water molecule, leading to the formation of an iminium ion , which then deprotonates to yield the final imine product.

Nucleophilic Substitution: In reactions with alkyl halides, the mechanism is a standard bimolecular nucleophilic substitution (SN2). The transition state involves the simultaneous formation of the new nitrogen-carbon bond and the breaking of the carbon-halogen bond. It is a single, concerted step without a discrete intermediate.

The characterization of these transient species often relies on computational methods, such as Density Functional Theory (DFT), which can model the geometry and energy of transition states and intermediates. researchgate.netresearchgate.netnih.gov For similar amine nucleophilic additions, DFT calculations have been used to map out the free energy profile of the reaction, identifying the rate-determining step. researchgate.netauburn.edu

Influence of Steric and Electronic Parameters on Reactive Sites

The reactivity of the two nitrogen centers in this compound is a finely tuned balance of electronic and steric effects. differencebetween.comwikipedia.orgstackexchange.com These parameters dictate the molecule's nucleophilicity and the accessibility of its reactive sites.

Electronic Effects: The primary electronic feature is the lone pair of electrons on each nitrogen atom, which is the source of the molecule's nucleophilicity and basicity. This is further influenced by the inductive effect of the attached alkyl groups. The two methyl groups are electron-donating, pushing electron density towards the nitrogen atoms. This inductive effect increases the electron density on the nitrogens, thereby enhancing their nucleophilicity compared to the parent primary amine, 1,6-hexanediamine (B7767898). youtube.com The long, flexible hexamethylene -(CH₂)₆- chain is largely electronically neutral and serves primarily to insulate the two amine groups from each other.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms, where bulky groups can impede access to a reactive site. wikipedia.orgquora.com In DMHDA, the methyl groups attached to the nitrogens create more steric bulk than the hydrogen atoms in the unsubstituted 1,6-hexanediamine. This increased steric hindrance can slow down reactions with sterically demanding electrophiles. wikipedia.org However, the hindrance from methyl groups is relatively modest, allowing the compound to remain a potent nucleophile for many substrates. The flexibility of the hexyl chain allows the molecule to adopt various conformations, which can either minimize or exacerbate steric clashes during a reaction. For example, it can allow both amine groups to coordinate to a single metal center or to react at two different sites on a polymer chain.

A comparison with related diamines highlights these effects.

CompoundStructureNitrogen SubstitutionRelative Steric HindranceElectronic Effect of Substituent
1,6-HexanediamineH₂N-(CH₂)₆-NH₂PrimaryLowH (reference)
This compound CH₃NH-(CH₂)₆-NHCH₃SecondaryModerateMethyl (electron-donating)
N,N,N',N'-Tetramethyl-1,6-hexanediamine(CH₃)₂N-(CH₂)₆-N(CH₃)₂TertiaryHighMethyl (electron-donating)
N,N'-Dibutyl-1,6-hexanediamineC₄H₉NH-(CH₂)₆-NHC₄H₉SecondaryHighButyl (electron-donating)

Synthesis and Functionalization of N,n Dimethyl 1,6 Hexanediamine Derivatives and Analogues

N-Alkyl and N,N'-Dialkyl Substituted Derivatives (e.g., N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides)

The secondary amine groups of N,N'-dimethyl-1,6-hexanediamine serve as reactive sites for N-alkylation and N,N'-dialkylation. These reactions typically involve the treatment of the diamine with alkylating agents such as alkyl halides. A notable application of this chemistry is the synthesis of N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides. These compounds have been investigated for their antimicrobial properties. The length of the alkyl substituents on the nitrogen atoms has been shown to correlate with the antimicrobial efficacy against various microorganisms.

A general process for preparing N,N'-dialkylalkanediamines involves the reaction of a dihaloalkane with a lower alkylamine. google.com While this method can provide high yields of the desired product, the formation of by-products such as cyclic dialkyldiamines and trialkylalkanetriamines can occur. google.com Careful control of reaction conditions, such as the concentration of the haloalkaneamine intermediate, is crucial to minimize these side reactions and improve the yield of the target N,N'-dialkylalkanediamine. google.com

For instance, the reaction of dichloroethane with monomethylamine can yield N,N'-dimethyl-1,2-ethanediamine. By controlling the amount of the N-methyl-2-chloroethylamine intermediate, the yield of the desired product can be significantly increased while minimizing the formation of N,N'-dimethylpiperazine and N,N',N''-trimethyldiethylenetriamine. google.com

Carbamate-Functionalized Diamine Analogues

This compound can be functionalized with carbamate (B1207046) groups through reactions with various reagents. One method involves the reaction with propylene (B89431) carbonate to form hydroxyurethanes. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Another significant application is in the synthesis of dicarbamates, which are important intermediates in the production of isocyanates through non-phosgene routes. nih.gov

Dimethyl hexane-1,6-dicarbamate (HDC) can be synthesized from 1,6-hexanediamine (B7767898) (a related diamine) and a carbonyl source like methyl carbamate over a catalyst. nih.gov Studies have shown that a silanol-rich MCM-41 catalyst can effectively facilitate this reaction, with high yields of HDC achieved under optimized conditions. nih.gov The reaction conditions, including temperature, molar ratios of reactants, and catalyst dosage, significantly influence the yield of the dicarbamate. nih.gov

Similarly, dialkyl hexane-1,6-dicarbamates can be synthesized in a one-pot reaction from 1,6-hexanediamine, urea (B33335), and an alcohol over a zinc-incorporated berlinite (B1174126) (ZnAlPO4) catalyst. mdpi.com The yield of the final product, such as dibutyl hexane-1,6-dicarbamate, is dependent on factors like the Zn/Al molar ratio in the catalyst, reaction temperature, and time. mdpi.com

The synthesis of dimethylhexane-1,6-dicarbamate has also been achieved through the methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate, using a solid base catalyst like 3-amino-1,2,4-triazole potassium (KATriz). This method has demonstrated high catalytic activity and selectivity at ambient temperatures. rsc.org

Table 1: Synthesis of Dimethyl hexane-1,6-dicarbamate (HDC) from 1,6-hexanediamine (HDA)

Carbonyl SourceCatalystTemperature (°C)Reaction Time (h)HDA Conversion (%)HDC Yield (%)Reference
Methyl CarbamateMCM-41190310092.6 nih.gov
Methyl CarbamateLead Dioxide (PbO2)190610093 researchgate.net
Dimethyl Carbonate3-amino-1,2,4-triazole potassiumRoom Temp-100~100 rsc.org

This table is based on data for 1,6-hexanediamine, a closely related precursor.

Schiff Base Derivatives Utilizing this compound

Schiff bases, or imines, are formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone. researchgate.net While this compound has two secondary amine groups, the synthesis of Schiff bases typically involves primary amines. However, the broader family of diamines is extensively used in the formation of Schiff base complexes.

The general synthesis of Schiff bases often involves refluxing an amine with an aldehyde or ketone in a suitable solvent like ethanol (B145695). researchgate.net The formation of the characteristic azomethine (C=N) group can be confirmed by spectroscopic methods such as IR and NMR. researchgate.netrepec.org These compounds and their metal complexes are of interest for their potential biological activities and catalytic applications. researchgate.netrepec.org

For example, novel Schiff bases have been prepared from o-formylphenoxyacetic acid and a series of aminothiazoles. nih.gov The reaction is typically carried out in hot ethanol or dioxane, and the use of a dehydrating agent or a Lewis acid catalyst can improve the yield. nih.gov Similarly, mixed Schiff base complexes of various metal ions can be prepared using two different Schiff bases, with their structures elucidated through various spectroscopic techniques. repec.org

Incorporation into Macromolecular Structures (e.g., Poly(amino alcohol ester) Polymers)

This compound serves as a valuable monomer or building block in the synthesis of various polymers. Its diamine nature allows it to participate in polymerization reactions to form long-chain macromolecules.

A significant application is its use in the creation of degradable poly(amino alcohol ester) polymers. sigmaaldrich.comchemicalbook.comsigmaaldrich.com These polymers can be synthesized through the nucleophilic addition of this compound to a diepoxide, such as diglycidyl adipate (B1204190). sigmaaldrich.comsigmaaldrich.com The resulting polymers have potential applications in biomedical fields, for instance, as vectors for gene transfection. sigmaaldrich.comsigmaaldrich.com

The amine groups in the polymer backbone provide functionality and can influence the material's properties. The synthesis often involves reacting equimolar amounts of the diamine and a co-monomer in a suitable solvent.

Synthesis of Complex Adducts (e.g., Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine Dihydrobromide)

Advanced Functionalized Derivatives (e.g., N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine)

Further functionalization of this compound can lead to advanced derivatives with specialized applications. An example of such a derivative is N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH). sigmaaldrich.comchemicalbook.comsigmaaldrich.comnih.gov

NDMH is a monomer that can be used as both a co-initiator and a reactive diluent in dental resins. sigmaaldrich.comchemicalbook.comsigmaaldrich.comnih.gov It is synthesized to replace conventional components in dental resin mixtures. nih.gov The key advantage of NDMH is that its dimethacrylate groups can copolymerize with other monomers in the resin, which limits the amount of extractable amine. nih.gov Studies have shown that dental resins incorporating NDMH exhibit comparable physical and mechanical properties to conventional resins, making it a viable alternative. nih.gov

Advanced Spectroscopic and Analytical Characterization of N,n Dimethyl 1,6 Hexanediamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N,N'-Dimethyl-1,6-hexanediamine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The structure of this compound, CH₃NH(CH₂)₆NHCH₃, suggests a symmetrical molecule, which simplifies its NMR spectra. sigmaaldrich.com

¹H NMR Spectroscopy: A proton NMR spectrum would display distinct signals corresponding to the different types of protons in the molecule. The N-methyl protons (CH₃-N) would appear as a single signal, as would the protons of the N-H group. The methylene (B1212753) protons (CH₂) of the hexane (B92381) chain would produce signals in the alkane region of the spectrum. Due to the molecule's symmetry, the six-carbon chain would likely result in three distinct signals for the methylene groups (-CH₂-N, -CH₂-CH₂-N, and -CH₂-CH₂-CH₂-).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Due to the molecule's symmetry, it is expected to show four distinct signals: one for the methyl carbons (CH₃-N) and three for the pairs of equivalent methylene carbons in the hexamethylene backbone (C1/C6, C2/C5, and C3/C4). Spectral data for the related compound N,N'-diethyl-1,6-hexanediamine shows distinct peaks for each carbon in its structure, supporting this type of analysis. chemicalbook.com

Predicted NMR Data for this compound

NucleusAssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹HN-H~0.5 - 2.0Broad SingletShift is concentration and solvent dependent; may exchange with D₂O.
¹HN-CH₃~2.4SingletRepresents the 6 protons of the two methyl groups.
¹HN-CH₂-~2.5 - 2.7TripletCorresponds to the 4 protons on carbons adjacent to nitrogen.
¹H-CH₂-CH₂-N~1.4 - 1.6MultipletCorresponds to the 4 protons on the second carbons from nitrogen.
¹H-CH₂-CH₂-CH₂-~1.2 - 1.4MultipletCorresponds to the 4 protons on the central carbons of the chain.
¹³CN-CH₃~36Quartet (in ¹H-coupled)Signal for the two equivalent methyl carbons.
¹³CN-CH₂- (C1/C6)~52Triplet (in ¹H-coupled)Signal for the two equivalent carbons bonded to nitrogen.
¹³C-CH₂-CH₂-N (C2/C5)~30Triplet (in ¹H-coupled)Signal for the second pair of equivalent carbons.
¹³C-CH₂-CH₂-CH₂- (C3/C4)~27Triplet (in ¹H-coupled)Signal for the central pair of equivalent carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and providing a unique "fingerprint" for the molecule. chemicalbook.com

IR Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. For this compound, key expected absorptions include a moderate, single peak for the N-H stretch of the secondary amine, strong C-H stretching vibrations from the methyl and methylene groups, N-H bending, and C-N stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and C-N bonds will show activity, the long, symmetric C-C backbone of the hexane chain is expected to produce strong, characteristic signals in the Raman spectrum, which are often weak in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H StretchSecondary Amine (R₂NH)3300 - 3500Weak to MediumMedium
C-H StretchAlkane (CH₂, CH₃)2850 - 2960StrongStrong
N-H BendSecondary Amine (R₂NH)1550 - 1650Medium to StrongWeak
CH₂ Bend (Scissoring)Alkane (CH₂)~1465MediumMedium
C-N StretchAliphatic Amine1000 - 1250MediumMedium

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The compound has a molecular formula of C₈H₂₀N₂ and a molecular weight of approximately 144.26 g/mol . sigmaaldrich.comscbt.com

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺) at m/z 144. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent for this compound. whitman.edu The fragmentation is dominated by cleavage of the carbon-carbon bonds adjacent to the nitrogen atom (α-cleavage), a characteristic pathway for aliphatic amines. miamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation.

The most prominent fragmentation is the α-cleavage that produces the [CH₃NHCH₂]⁺ fragment. This fragment is expected to be the base peak in the spectrum.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonFormation PathwayNotes
144[CH₃NH(CH₂)₆NHCH₃]⁺Molecular Ion ([M]⁺)Confirms the molecular weight of the compound.
129[M - CH₃]⁺Loss of a methyl radicalRepresents cleavage of a C-N bond.
100[M - (CH₂)₂NH₂]⁺ or [H₂N(CH₂)₄NHCH₃]⁺Cleavage of C-C bond with rearrangementA less common fragmentation pathway.
85[M - CH₂NHCH₃]⁺Loss of a large fragment from one end.Represents cleavage at the C2-C3 bond.
44[CH₂NHCH₃]⁺α-CleavageExpected base peak due to the stability of the iminium cation.

X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This compound has a reported melting point in the range of 15-18 °C. sigmaaldrich.comchemicalbook.com This indicates that the compound can be readily obtained in a solid, crystalline form at or below room temperature, making it amenable to single-crystal or powder XRD analysis.

While the technique is applicable, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound are not widely reported in the surveyed literature. Such an analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the N-H groups, in the solid state.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., Gas Chromatography)

Chromatographic methods, particularly Gas Chromatography (GC), are vital for assessing the purity of this compound and for separating it from reactants or byproducts. Commercial suppliers often specify the purity of this compound as determined by GC, with values typically exceeding 97%. tcichemicals.comfishersci.com

A standard GC analysis would involve injecting the liquid sample into a heated port to ensure volatilization. The compound would then travel through a capillary column (e.g., a non-polar or mid-polar column like DB-5 or DB-17) and be detected, commonly by a Flame Ionization Detector (FID). The retention time is a characteristic property under specific conditions, and the peak area is proportional to the quantity, allowing for purity determination. For trace analysis of this and similar diamines in complex matrices like water, derivatization with reagents such as heptafluorobutyric anhydride (B1165640) may be employed to improve detection limits, particularly with an electron capture detector (ECD). google.com

Typical GC Parameters for Analysis

ParameterTypical Value/Condition
InstrumentGas Chromatograph with FID
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium or Nitrogen
Injector Temperature~250 °C
Detector Temperature~280 °C
Oven ProgramInitial temp ~80 °C, ramp to ~250 °C at 10 °C/min

Advanced Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Advanced thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties and stability of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound, a DSC scan would clearly show an endothermic event corresponding to its melting point of 15-18 °C. sigmaaldrich.com Further heating would show a broad endotherm corresponding to its boiling point (~205-210 °C at atmospheric pressure). sigmaaldrich.com These phase transitions are key characteristics of the material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When heated in an inert atmosphere (e.g., nitrogen), a TGA thermogram of this compound would show a single, sharp weight loss step corresponding to its volatilization/boiling. The analysis would indicate the temperature at which the compound begins to vaporize and the temperature at which the process is complete, confirming its volatility and thermal stability up to its boiling point. In an oxidative atmosphere (e.g., air), the TGA would show a more complex decomposition profile at higher temperatures.

Summary of Thermal Analysis Data

TechniqueThermal EventApproximate Temperature (°C)Observation
DSCMelting15 - 18Sharp endothermic peak.
DSC/TGABoiling/Vaporization~209 - 210Broad endotherm (DSC); ~100% mass loss (TGA). sigmaaldrich.com

Compound Name Table

Compound Name
This compound
N,N'-diethyl-1,6-hexanediamine
1,6-hexanediamine (B7767898)
heptafluorobutyric anhydride
N,N,N',N'-tetramethyl-1,6-hexanediamine

Computational and Theoretical Studies on N,n Dimethyl 1,6 Hexanediamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. For N,N'-Dimethyl-1,6-hexanediamine, these calculations can map out electron density, identify the locations of frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps.

The reactivity of DMHDA is largely defined by the two secondary amine groups. The nitrogen atoms possess lone pairs of electrons, making them nucleophilic centers. Computational studies can quantify this nucleophilicity. The electron-donating nature of the methyl groups attached to the nitrogens further enhances this characteristic. The molecular electrostatic potential map of DMHDA would visualize these electron-rich regions, typically showing negative potential (color-coded in red or yellow) around the nitrogen atoms, indicating their susceptibility to electrophilic attack.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting a molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For DMHDA, the HOMO is expected to be localized on the nitrogen lone pairs, while the LUMO would be distributed along the carbon backbone. DFT calculations can provide precise energy values for these orbitals, allowing for a quantitative comparison of DMHDA's reactivity with other diamines.

Table 1: Illustrative Quantum Chemical Properties of a Diamine Molecule
ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy+1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment1.2 DMeasures the molecule's overall polarity.
Nitrogen Atom Mulliken Charge-0.4 eIndicates the partial negative charge on the nitrogen, highlighting its nucleophilic character.

Note: The values in the table are illustrative for a generic diamine and serve to demonstrate the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. This is particularly important for a flexible molecule like this compound, whose hexamethylene chain can adopt numerous conformations.

MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into conformational preferences and the energy landscape of different shapes. For DMHDA, simulations can reveal the most stable conformers in different environments (e.g., in a vacuum, in a solvent, or within a polymer matrix). This analysis is crucial for understanding how the molecule's shape affects its function, for instance, how it fits into the active site of an enzyme or aligns during a polymerization reaction.

Furthermore, MD simulations are powerful tools for studying intermolecular interactions. For example, they can model how DMHDA interacts with solvent molecules, surfaces, or other monomers. Studies on related, more complex diamide (B1670390) molecules have used MD to provide an atomistically detailed picture of hydrogen bonding geometries with water molecules. threebond.co.jp Similarly, simulations of polyamides, for which DMHDA can be a precursor, have been used to predict properties like thermal conductivity, which are heavily dependent on intermolecular forces and chain packing. nih.gov In the context of gemini (B1671429) surfactants synthesized from DMHDA, MD simulations can reproduce experimentally observed self-assembly into complex phases like gyroid and lamellar structures, driven by a delicate balance of hydrophobic and electrostatic interactions. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity or chemical function. Computational models are central to modern SAR, allowing for the systematic investigation of how structural modifications influence a compound's properties.

For derivatives of this compound, SAR studies have proven insightful. For example, a study on N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides demonstrated a clear correlation between the length of the alkyl substituents and the compound's antimicrobial efficacy against microorganisms like Escherichia coli and Staphylococcus aureus. This suggests that computational models could be built to predict the antimicrobial activity of new derivatives by quantifying structural descriptors like alkyl chain length, hydrophobicity, and steric bulk.

Table 2: Example of Structure-Activity Relationship Data for Antimicrobial Diamine Dioxides
Alkyl Substituent on NitrogenHydrophobicity (LogP)Observed Antimicrobial Activity (MIC)
Methyl (DMHDA dioxide)LowBase Level
ButylMediumIncreased
OctylHighHighest
DodecylVery HighDecreased (potential self-aggregation)

Note: This table is a conceptual representation based on the described findings that increasing alkyl chain length enhances antimicrobial activity up to a certain point.

In the field of polymer chemistry, computational SAR can be used to predict how the structure of a curing agent like DMHDA affects the properties of the final material. For instance, the linear and flexible nature of the hexamethylene chain in DMHDA, compared to a more rigid cyclic diamine, can be computationally correlated with increased flexibility in the resulting polymer.

Predictive Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling extends beyond static properties to predict the pathways of chemical reactions. By calculating the transition state energies and reaction energy profiles, researchers can understand reaction mechanisms, predict product distributions, and design better catalysts.

For reactions involving diamines, DFT calculations have been successfully used to model reaction mechanisms in detail. For instance, a computational study on the synthesis of dimethylhexane-1,6-dicarbamate from the related 1,6-hexanediamine (B7767898) explored various catalytic and non-catalytic reaction pathways, identifying the optimal mechanism by comparing the free energy barriers of each potential step. researchgate.net Such an approach could be directly applied to model the reactions of DMHDA, such as its role in the formation of polyurethanes or its use as a cross-linking agent in epoxy resins. wikipedia.org

In the context of catalysis, predictive models are used to design more efficient systems. For example, DFT calculations and microkinetic models have been employed to analyze the enantioselectivity of catalytic systems that use modified diamines as ligands. ekb.eg By modeling the ketone transfer hydrogenation pathways, these computational tools can help in the rational design of catalysts for producing specific stereoisomers, which is of paramount importance in the pharmaceutical industry. Similarly, predictive modeling of industrial processes, such as using mold flow simulation software to analyze the foaming of polyurethane, demonstrates the practical application of these computational techniques in optimizing manufacturing. nih.gov

Applications in Advanced Materials Science

Utilization as Crosslinking Agents in Polymer Systems

N,N'-Dimethyl-1,6-hexanediamine's bifunctional nature makes it an effective crosslinking agent, creating robust networks within polymer matrices that lead to improved material properties.

Enhancement of Epoxy Resin Mechanical Properties and Durability

This compound is utilized as a curing agent and crosslinker in epoxy resin systems, contributing to their mechanical strength and durability. researchgate.net The amine groups of this compound react with the epoxide rings of the epoxy resin, forming a three-dimensional crosslinked network. This process transforms the liquid resin into a hard, thermoset material.

The structure of the diamine, with its flexible hexamethylene chain, can influence the properties of the cured epoxy. While specific data on this compound is limited in widely available literature, studies on similar diamine curing agents, such as hexamethylenediamine (B150038) (HMDA), provide insights into the effects of such crosslinkers. For instance, the functionalization of fillers like graphene oxide with HMDA has been shown to significantly enhance the mechanical properties of epoxy composites. In one study, the addition of HMDA-functionalized graphene oxide to an epoxy composite resulted in a 48% increase in bending strength, a 102% increase in elastic modulus in bending, and a 122% increase in impact strength compared to the unmodified epoxy composite. nih.gov These improvements are attributed to the enhanced interfacial adhesion between the filler and the epoxy matrix, facilitated by the amine groups of the diamine. nih.gov

The degree of crosslinking and the network structure are critical factors that determine the final properties of the cured epoxy, including its glass transition temperature (Tg) and mechanical performance in the glassy region. researchgate.net The reactivity of this compound contributes to the formation of strong chemical bonds within the polymer matrix, which enhances the durability and adhesion properties of the resulting material.

Table 1: Effect of Hexamethylenediamine (HMDA) Functionalized Graphene Oxide on Epoxy Composite Mechanical Properties nih.gov

PropertyUnmodified Epoxy CompositeEpoxy Composite with 0.1% GO-HMDAPercentage Increase
Bending Strength --48%
Elastic Modulus (Bending) --102%
Impact Strength --122%
Tensile Strength --82%
Elastic Modulus (Tension) --47%

Data derived from a study on hexamethylenediamine (HMDA), a related diamine, as a functionalizing agent for graphene oxide in epoxy composites.

Curing Agent Roles in Polyurethane Coatings for Performance Improvement

In the realm of polyurethane (PU) chemistry, this compound serves as a valuable building block and curing agent. Its secondary amine groups readily react with isocyanate groups to form urea (B33335) linkages, which become integral parts of the polyurethane network. This reaction is fundamental to the curing process of certain polyurethane systems, particularly coatings, where durability and performance are paramount.

Precursors in Gemini (B1671429) Surfactant Synthesis

This compound is a key precursor in the synthesis of a class of specialty surfactants known as Gemini surfactants. wikipedia.org These surfactants are characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer group. The hexamethylene chain of this compound serves as this spacer.

The synthesis typically involves the quaternization of the secondary amine groups of this compound with long-chain alkyl halides, such as alkyl bromides. wikipedia.org This reaction converts the amine groups into cationic quaternary ammonium (B1175870) groups, which act as the hydrophilic heads of the surfactant molecule. The long alkyl chains from the alkyl halides become the hydrophobic tails.

Gemini surfactants exhibit superior properties compared to their conventional single-chain counterparts, including a lower critical micelle concentration (CMC) and higher surface activity. These properties make them highly effective in applications such as emulsification, detergency, and as antimicrobial agents. The structure of the Gemini surfactant, including the length and nature of the spacer and the hydrophobic tails, can be tailored by selecting the appropriate diamine and alkylating agents to achieve desired performance characteristics.

Photoinitiator Applications in UV-Curable Systems

While this compound itself is not a primary photoinitiator, its derivatives can play a crucial role as co-initiators in UV-curable systems, particularly in applications like dental resins. A study has demonstrated the synthesis of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), a monomer derived from this compound. researchgate.net

In this application, NDMH functions as both a reactive diluent and a co-initiator. As a co-initiator, it works in conjunction with a primary photoinitiator (like camphorquinone) to accelerate the polymerization process upon exposure to UV light. The amine groups in the NDMH molecule can donate a hydrogen atom to the excited photoinitiator, generating a reactive free radical that initiates the polymerization of the methacrylate (B99206) monomers. researchgate.net

A significant advantage of using a polymerizable co-initiator like NDMH is that it becomes incorporated into the polymer network during curing. This minimizes the amount of leachable or extractable amine compounds from the final product, which is a critical consideration for biomedical applications such as dental restorations. The study found that dental resin systems containing NDMH achieved comparable physical and mechanical properties to conventional systems, making it a viable alternative. researchgate.net

Vulcanization Agent Functionality for Elastomers

Derivatives of this compound are employed as vulcanization agents for certain types of elastomers. Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming crosslinks between polymer chains.

One such derivative is N,N'-dicinnamylidene-1,6-hexane diamine. This compound is recommended for the vulcanization of elastomers that are reactive with amines, including fluorinated rubbers, ethylene (B1197577) acrylate (B77674) copolymers, epichlorohydrins, and bromobutyl rubbers. sigmaaldrich.com The diamine derivative acts as a crosslinker, creating a network structure within the elastomer that enhances its elasticity, resilience, and resistance to heat and chemicals. The specific chemical structure of the vulcanizing agent plays a significant role in the curing characteristics and the final properties of the vulcanized rubber.

Role in the Development of Anion Exchange Membranes for Electrochemical Applications

While this compound itself is a precursor, its fully methylated derivative, N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA), plays a significant role as a crosslinking agent in the fabrication of anion exchange membranes (AEMs) for electrochemical applications such as fuel cells and reverse electrodialysis. nih.gov

AEMs are polymeric membranes that are permeable to anions but impermeable to cations. In the fabrication of some AEMs, a base polymer film is first functionalized with cationic groups. TMHDA can then be used to crosslink the polymer chains. The two tertiary amine groups at either end of the TMHDA molecule can react with functional groups on the polymer chains, creating covalent bonds that link them together. nih.gov

This crosslinking is crucial for controlling the membrane's properties. It enhances the dimensional stability of the membrane, preventing excessive swelling when it is hydrated. By controlling the degree of crosslinking, it is possible to balance the ionic conductivity of the membrane with its mechanical strength and stability. Research has shown that using a diamine crosslinking agent like TMHDA can be an effective method for optimizing the performance of AEMs for specific electrochemical applications. nih.gov

Application in Dental Resins as Polymerizable Coinitiators and Reactive Diluents

This compound (DMHDA) serves as a key organic building block in the synthesis of advanced monomers for dental applications. sigmaaldrich.commolbase.com Specifically, it is a precursor to N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), a monomer designed for use in dental resin composites. sigmaaldrich.commolbase.com

Research has focused on synthesizing NDMH to serve a dual role in dental restorations, acting as both a polymerizable coinitiator and a reactive diluent. chemicalbook.com In conventional dental resin systems, the formulation typically includes a primary monomer, a photoinitiator, a non-polymerizable amine coinitiator, and a diluent monomer. chemicalbook.com For instance, a model system might use 2,2-bis[4(2-hydroxy-3-methacryloxypropoxy)phenyl] propane (B168953) (bis-GMA) as the main monomer, camphorquinone (B77051) (CQ) as the photoinitiator, ethyl-4-dimethylaminobenzoate (EDAB) as the coinitiator, and triethylene glycol dimethacrylate (TEGDMA) as the reactive diluent to reduce viscosity. chemicalbook.com

The innovation lies in using the DMHDA-derived NDMH to replace both the non-polymerizable coinitiator (EDAB) and the traditional diluent (TEGDMA). chemicalbook.com The primary advantage of this approach is that NDMH, being a dimethacrylate, can copolymerize with the primary resin matrix (e.g., bis-GMA). chemicalbook.com This integration into the polymer network significantly limits the amount of extractable amine, which is a notable benefit over non-polymerizable coinitiators that can leach out over time. chemicalbook.com

Studies have compared the performance of resin mixtures containing NDMH with conventional formulations. The results indicate that NDMH is a viable alternative for photocuring dental resins. chemicalbook.com

Research Findings on NDMH in Dental Resins:

PropertyConventional Resin (bis-GMA/TEGDMA/CQ/EDAB)NDMH as Coinitiator (bis-GMA/TEGDMA/CQ/NDMH)NDMH as Coinitiator & Diluent (bis-GMA/NDMH/CQ)
Final Conversion Rate ~45%~45%~40%
Glass Transition Temp. Approximately the sameApproximately the sameApproximately the same
Modulus Approximately the sameApproximately the sameApproximately the same
Water Sorption LowerLowerHigher (but within ISO standards)
Solubility LowerLowerHigher (but within ISO standards)

These findings demonstrate that replacing the conventional amine coinitiator and TEGDMA diluent with NDMH results in materials with comparable physical and mechanical properties. chemicalbook.com While the water sorption and solubility were higher in the system where NDMH replaced TEGDMA entirely, the values remained within the acceptable limits set by ISO standards. chemicalbook.com This confirms the potential of the this compound derivative as a multifunctional component in advanced dental materials. chemicalbook.com

Stabilizer Functions in Diverse Synthetic Polymers

This compound (DMHDA) functions as a crucial building block and reactive agent in the synthesis of various polymers, where it contributes to the stability and durability of the final material through its role as a curing agent and cross-linker. While not typically used as an additive stabilizer in the manner of an antioxidant or UV light absorber, its incorporation into the polymer backbone fundamentally enhances the material's mechanical and structural integrity.

The compound's bifunctional amine groups are highly reactive toward other chemical species, such as isocyanates and epoxides, allowing it to be integrated into polymer chains. wikipedia.org

In Epoxy Resins: The compound serves as a cross-linking agent, also known as a hardener or curing agent, in epoxy resin systems. wikipedia.org The amine groups react with the epoxide rings of the resin, opening them and forming a rigid, three-dimensional thermoset structure. This cross-linked network is responsible for the high mechanical strength, chemical resistance, and thermal stability of cured epoxy materials.

The stability imparted by DMHDA is therefore a result of its covalent integration into the polymer matrix, creating a more robust and durable product. This is distinct from the function of additive stabilizers, which are physically blended into a polymer to inhibit degradation processes. For instance, a comparison with N,N'-Dibutyl-1,6-hexanediamine (DIB) highlights that the smaller methyl substituents of DMHDA avoid the rapid elution seen with longer alkyl chains, although they may cause phase separation (blooming) at the surface. This illustrates how the inherent structure of the diamine influences its behavior and function within a polymer system.

Applications in Catalysis

Facilitation of Condensation Reactions

N,N'-Dimethyl-1,6-hexanediamine can act as a basic catalyst to facilitate various condensation reactions. The lone pairs of electrons on the nitrogen atoms allow it to function as a Brønsted-Lowry base, accepting protons, or as a Lewis base, donating electron pairs. This basicity is crucial in reactions that require the activation of a substrate through deprotonation or the neutralization of an acidic byproduct.

One of the primary applications of this compound in this context is in polymerization reactions. For instance, it can be utilized in the synthesis of polyamides, where the diamine reacts with a dicarboxylic acid or its derivative. rsc.org In such reactions, this compound can play a dual role. It can act as a monomer, becoming part of the polymer backbone, or it can serve as a catalyst, promoting the condensation of other monomers. While the former is a more common application, its catalytic activity in promoting the formation of amide bonds is an area of interest. The catalytic cycle would likely involve the activation of the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine.

While specific data on this compound as a primary catalyst for condensation reactions is limited in publicly available literature, its structural analog, 1,6-hexanediamine (B7767898), is extensively used in the synthesis of Nylon 6,6 through condensation polymerization with adipic acid. wikipedia.orgresearchgate.net The principles of this reaction, involving the formation of an amide linkage with the elimination of water, are directly relevant to the potential catalytic activity of its N-methylated derivative. The methyl groups on this compound would modulate its basicity and steric hindrance compared to the parent diamine, influencing its catalytic efficacy.

Reactant 1 Reactant 2 Catalyst Product Reaction Type
Dicarboxylic AcidDiamineThis compound (potential)PolyamideCondensation Polymerization
Aldehyde/KetoneActive Methylene (B1212753) CompoundThis compound (potential)α,β-Unsaturated CompoundKnoevenagel Condensation

Stabilization of Reaction Intermediates via Chelation

In the realm of transition metal catalysis, chelating ligands are crucial for controlling the geometry and electronic properties of the metal center. By binding to a metal, this compound can prevent the metal from precipitating out of the reaction mixture and can create a specific coordination environment that favors a particular reaction pathway. For example, in olefin polymerization, late transition metal catalysts bearing chelating amine donors have been shown to be effective. researchgate.net While specific studies on this compound in this exact application are not widely reported, the principles of chelation by similar diamines are well-established. The flexible hexane (B92381) chain allows the two nitrogen atoms to adopt a conformation suitable for coordinating with a variety of metal ions.

The stabilization of intermediates through chelation can be particularly important in reactions involving organometallic species. The formation of a stable complex with this compound can prevent unwanted side reactions and decomposition of the catalytically active species.

Metal Center Ligand Potential Application Effect of Chelation
Palladium (Pd)This compoundCross-coupling reactionsStabilization of Pd(0) or Pd(II) intermediates
Rhodium (Rh)This compoundHydroformylationControl of regioselectivity
Copper (Cu)This compoundAtom Transfer Radical Polymerization (ATRP)Solubilization and stabilization of the copper catalyst

Co-catalytic Roles in Complex Organic Transformations

This compound can also function as a co-catalyst in conjunction with another catalytic species to achieve transformations that are not possible with either catalyst alone. This concept of synergistic catalysis involves the simultaneous activation of two different substrates or two different parts of the same substrate by two distinct catalysts. princeton.edu

In such systems, this compound could act as a Brønsted or Lewis base to activate one reactant, while a transition metal catalyst activates the other. For instance, in a reaction involving an electrophile and a nucleophile, the diamine could deprotonate the nucleophile, increasing its reactivity, while the metal catalyst coordinates to the electrophile, making it more susceptible to attack.

Rational Design of Catalytic Systems Incorporating this compound Moieties

The structural features of this compound make it an attractive building block for the rational design of more complex and tailored catalytic systems. By incorporating the this compound moiety into larger molecular architectures, it is possible to create catalysts with enhanced activity, selectivity, and stability.

One approach is the development of bifunctional catalysts, where the diamine unit provides a basic or chelating site, and another functional group on the same molecule provides a different type of catalytic activity (e.g., an acidic site or a hydrogen-bond donor). This proximity of catalytic sites can lead to cooperative effects and enhance the efficiency of the catalytic process.

Furthermore, the this compound scaffold can be modified to tune its steric and electronic properties. For example, the synthesis of derivatives with different substituents on the nitrogen atoms or the hexane backbone can alter the basicity, chelating ability, and solubility of the resulting catalyst. This allows for the fine-tuning of the catalyst's performance for a specific application. While the design of catalysts is a broad field, the incorporation of flexible diamine units like this compound offers a versatile platform for creating novel catalytic systems.

Applications in Biological and Medicinal Chemistry

Substrate Roles in Enzyme Activity Assays (e.g., Aminotransferases)

The distinct chemical properties of N,N'-Dimethyl-1,6-hexanediamine make it a useful substrate in certain enzyme activity assays. Aminotransferases, a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, can utilize this diamine as a substrate. mdpi.com The reaction progress can be monitored by detecting the product formed or the depletion of the substrate, thereby providing a measure of the enzyme's catalytic activity. The presence of two methyl groups on the nitrogen atoms influences the compound's reactivity and interaction with the enzyme's active site, offering a specific tool for studying the substrate specificity of aminotransferases.

Probing Protein-Ligand Interactions

Understanding how ligands bind to proteins is fundamental in drug discovery and design. This compound can be employed as a probe to investigate these interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the changes in the chemical environment of the protein or the ligand upon binding. nih.gov By introducing this diamine, which can mimic certain structural motifs of larger, more complex ligands, researchers can gain insights into the binding pocket's nature, including its size, shape, and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern ligand recognition.

Intermediate for the Synthesis of Biologically Active Molecules

One of the most significant applications of this compound in medicinal chemistry is its role as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature allows it to be incorporated into larger molecular scaffolds, leading to the development of novel therapeutic agents.

Development of Antimicrobial Agents and Efficacy Investigations

Derivatives of this compound have been explored for their potential as antimicrobial agents. Research has shown that modifying the structure of this diamine can lead to compounds with significant activity against various microorganisms. For instance, a study on N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides demonstrated a clear relationship between the length of the alkyl substituents and the antimicrobial efficacy. This highlights the importance of the diamine scaffold in the design of new antimicrobial drugs.

Exploration of Anticancer Activities

The structural framework of this compound has also been utilized in the quest for new anticancer agents. nih.gov By incorporating this diamine into more complex molecules, medicinal chemists can synthesize compounds designed to interact with specific biological targets involved in cancer progression. While direct anticancer activity of the parent compound is not the primary focus, its derivatives are being investigated for their potential to inhibit cancer cell growth or induce apoptosis.

Construction of Gene Transfection Vectors using Biodegradable Polymeric Constructs

In the field of gene therapy, the delivery of genetic material into cells is a critical challenge. researchgate.net this compound serves as a valuable building block in the synthesis of biodegradable polymers for gene transfection. sigmaaldrich.comchemicalbook.com These polymers, often poly(amino alcohol ester)s, are created through reactions like nucleophilic addition with compounds such as diglycidyl adipate (B1204190). sigmaaldrich.comchemicalbook.com The resulting polymeric constructs can form complexes with DNA or RNA, protecting the genetic material and facilitating its entry into cells. nih.gov The biodegradability of these polymers is a key advantage, as it reduces potential cytotoxicity associated with the accumulation of non-degradable materials. researchgate.netnih.gov Research has shown that these this compound-based polymers can be effective vectors for gene delivery, with some studies demonstrating their utility in delivering mRNA and CRISPR-Cas9 systems for gene editing.

ApplicationPolymer TypeReactantKey FeatureReference
Gene TransfectionDegradable poly(amino alcohol ester)Diglycidyl adipateBiodegradable, reduced cytotoxicity sigmaaldrich.comchemicalbook.com

Precursors in the Design of Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects. elsevierpure.com They are important in the treatment of hormone-related conditions. While not a direct precursor in the traditional sense for all SERMs, the structural motifs present in this compound, specifically the diamine functionality, are relevant to the design of certain classes of these modulators. nih.gov The synthesis of novel SERMs sometimes involves the incorporation of diamine linkers to connect different parts of the molecule, influencing its binding affinity and selectivity for the estrogen receptor. nih.gov

Interaction Studies with Biological Targets (e.g., Molecular Docking, In Vitro Assays)

The biological activities of this compound (DMHDA) and its derivatives are a subject of growing scientific interest. While DMHDA in its basic form exhibits low cytotoxicity, its structural modification has given rise to compounds with significant interactions with various biological targets, including microbial cells and critical enzymes. These interactions have been elucidated through a combination of in vitro assays and computational molecular docking studies.

In Vitro Assay Findings

In vitro studies have been instrumental in quantifying the biological effects of DMHDA derivatives. A notable area of investigation is their antimicrobial and enzyme inhibitory potential.

Derivatives of DMHDA have demonstrated significant antimicrobial properties. For instance, a study on a series of N,N'-bis(decylmethyl)-α,ω-alkanediamine dioxides revealed a clear structure-activity relationship. The antimicrobial efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans was found to be dependent on the length of the alkylene chain separating the two amine oxide moieties. The optimal activity was observed with a hexamethylene (n=6) linker, the same carbon chain length as in DMHDA.

Antimicrobial Activity of N,N'-bis(decylmethyl)-α,ω-alkanediamine Dioxides

Linking Alkylene Chain Length (n)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicans
2128256512
364128256
43264128
5163264
681632
7163264
83264128
1064128256

Minimum Inhibitory Concentration (MIC) values showcase the impact of the linking alkylene chain length on antimicrobial activity. researchgate.net

Another class of DMHDA derivatives, N,N'-bis(2-pyridinylmethyl)diamines, has been evaluated for its inhibitory effects on plant amine oxidases. These enzymes play a crucial role in the catabolism of polyamines. Kinetic studies have shown that these compounds act as competitive inhibitors, with their inhibitory constants (Ki) being influenced by the length of the diamine spacer. This suggests a direct interaction with the active site of the enzymes.

Inhibition of Plant Amine Oxidases by N,N'-bis(2-pyridinylmethyl)diamines

Alkyl Spacer Chain LengthKi (μM) - Pea Diamine OxidaseKi (μM) - Oat Polyamine Oxidase
2120>1000
380800
450200
53080
62050
73080
840150

Inhibitory constants (Ki) demonstrate the influence of the alkyl spacer length on the inhibition of plant amine oxidases.

Furthermore, the introduction of bulky aromatic substituents onto the nitrogen atoms of DMHDA has led to the discovery of potent inhibitors of human enzymes. A notable example is a derivative featuring bis-1-naphthylmethyl groups, which has been identified as an inhibitor of topoisomerase I. This enzyme is essential for resolving DNA topological problems during replication and transcription. The inhibitory action of this DMHDA derivative highlights its potential for interaction with DNA or the DNA-enzyme complex.

Molecular Docking Insights

While direct molecular docking studies specifically on this compound are not extensively reported in the literature, research on structurally related diamine and heterocyclic compounds provides valuable insights into the potential binding modes of DMHDA derivatives with biological macromolecules.

Molecular docking simulations of various pyrimidine (B1678525) derivatives, which share structural similarities with certain DMHDA-derived compounds, have been used to predict their binding affinity and orientation within the active sites of bacterial enzymes. mdpi.com For instance, docking studies with dehydrosqualene synthase (CrtM), a key enzyme in the carotenoid biosynthesis pathway of Staphylococcus aureus, have revealed that the binding energy and inhibitory constant are key determinants of antibacterial activity. These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in the ligand-protein complex.

Similarly, docking studies of diamine derivatives with DNA have been conducted to understand their mechanism of action as potential antitumor agents. These studies suggest that the flexible diamine linker allows the molecule to adopt conformations that facilitate intercalation between DNA base pairs or binding within the minor or major grooves of the DNA helix. The nature of the substituents on the nitrogen atoms plays a crucial role in the stability and specificity of these interactions.

The collective evidence from in vitro assays and molecular docking studies of related compounds suggests that the this compound scaffold is a versatile platform for the design of biologically active molecules. The biological target can be modulated by altering the substituents on the nitrogen atoms and by varying the length and nature of the linker chain. These modifications influence the compound's steric and electronic properties, which in turn dictate its binding affinity and selectivity for specific biological targets.

Future Research Directions and Translational Perspectives for N,n Dimethyl 1,6 Hexanediamine

The chemical compound N,N'-Dimethyl-1,6-hexanediamine is emerging as a versatile building block with significant potential across various scientific and industrial domains. Its unique structure, featuring a flexible hexamethylene chain capped by two secondary amine groups, provides a foundation for creating novel materials and chemical entities. Future research is poised to unlock its full potential, focusing on sustainable production, advanced material development, and novel applications.

Q & A

Q. What are the primary synthesis routes for N,N'-Dimethyl-1,6-hexanediamine, and how can reaction conditions be optimized for high yield?

this compound is synthesized via condensation reactions. A common method involves reacting 1,6-hexanediamine with formaldehyde under controlled conditions. For example, linear polyaminals are formed by reacting equimolar amounts of this compound and paraformaldehyde at 70°C in solvents like THF until homogeneity is achieved . Optimizing temperature (e.g., maintaining 70°C) and solvent choice (e.g., benzyl alcohol for hydrophobic polymers) minimizes side reactions like ether linkage formation, improving yield . Monitoring via <sup>1</sup>H-NMR (e.g., upfield shifts of methylene protons) confirms successful polymerization .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Purity is assessed using:

  • <sup>1</sup>H-NMR : Peaks at δ 2.1–2.3 ppm (N–CH3) and δ 1.2–1.5 ppm (methylene chains) confirm structure .
  • MALDI-TOF Mass Spectrometry : Detects repeating units (e.g., 156.16 g/mol for aminal linkages) and identifies cyclic/linear polymer forms .
  • Refractive Index : Measured as n = 1.457–1.460 (25°C) for consistency with literature .

Q. What role does this compound play in polymer network formation?

It acts as a difunctional secondary amine in dynamic covalent networks. For example, reacting with trialdehydes forms polyaminal networks with tunable cross-linking density. The low steric hindrance of its methyl groups enhances reversibility of HN–C bonds, enabling self-healing properties in materials .

Advanced Research Questions

Q. How does this compound compare to other diamines (e.g., hexamethylenediamine) in polymer applications?

Property This compoundHexamethylenediamine
Steric Hindrance Low (enhances bond reversibility)High
Solubility Hydrophobic (requires THF/benzyl alcohol)Water-soluble
Toxicity ModerateHigh (corrosive)
Its methyl substituents reduce crystallinity, improving flexibility in polymers compared to unmodified diamines .

Q. What experimental challenges arise when handling this compound, and how are they mitigated?

  • Hygroscopicity : Absorbs moisture, altering reaction stoichiometry. Store under inert gas (N2/Ar) .
  • Side Reactions : Paraformaldehyde excess can form ether linkages. Use stoichiometric ratios and monitor via <sup>1</sup>H-NMR (δ 3.3–3.5 ppm for ethers) .
  • Toxicity : Causes respiratory/skin irritation. Use fume hoods and PPE (gloves, goggles) .

Q. How is this compound utilized in drug delivery systems?

Its derivatives, like MAHMA/NO (a diazeniumdiolate), release nitric oxide (NO) under physiological conditions. The hexanediamine backbone stabilizes NO donors, enabling controlled release kinetics (half-life: minutes to hours) for vascular therapies .

Q. What mechanistic insights explain its reactivity in dynamic covalent chemistry?

In polyaminal networks, the secondary amine groups undergo reversible nucleophilic attacks on carbonyl carbons. The low steric profile of this compound facilitates rapid bond exchange, enabling stress relaxation in materials (e.g., epoxy vitrimers) .

Q. How does linker modification (e.g., PEG vs. This compound) affect fluorophore performance?

In fluorophore conjugates, its hydrophobicity increases cellular uptake but may elevate background staining. PEG linkers reduce hydrophobicity but do not significantly alter labeling efficiency, as shown in MOFO-ATTO 647N studies .

Q. What strategies resolve low molecular weight in polyaminal synthesis?

Low MW (e.g., 1,500 g/mol) arises from water retention during polymerization. Conduct reactions under anhydrous conditions or use molecular sieves to absorb H2O, increasing chain length .

Q. How is computational modeling used to predict its reaction pathways?

DFT calculations and microkinetic models analyze enantioselectivity in catalytic systems. For example, Mn complexes with modified diamines are modeled to predict ketone transfer hydrogenation pathways, aiding catalyst design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dimethyl-1,6-hexanediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethyl-1,6-hexanediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.